Cas no 1982984-21-3 (4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)
![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1982984-21-3x500.png)
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine 化学的及び物理的性質
名前と識別子
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- 4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine
- 2-methyl-4-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrazine
- 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine
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- インチ: 1S/C13H18N4O/c1-10-8-12-13(15-6-7-17(12)16-10)18-9-11-2-4-14-5-3-11/h6-8,11,14H,2-5,9H2,1H3
- InChIKey: VQYILUZZZGROGL-UHFFFAOYSA-N
- ほほえんだ: O(C1C2=CC(C)=NN2C=CN=1)CC1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 51.4
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0948-1mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-2mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-2μmol |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-3mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-4mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-15mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-20μmol |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-100mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-10μmol |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0948-5mg |
4-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
1982984-21-3 | 5mg |
$69.0 | 2023-09-07 |
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidineに関する追加情報
Professional Introduction to 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine (CAS No. 1982984-21-3)
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine, with the CAS number 1982984-21-3, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The compound belongs to a class of heterocyclic derivatives that exhibit a blend of pharmacological properties, making it a valuable candidate for further investigation.
The molecular structure of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine consists of a piperidine ring linked to an oxy-methyl group, which is further connected to a 2-methylpyrazolo[1,5-a]pyrazine moiety. This intricate arrangement of heterocyclic rings suggests a high degree of molecular complexity, which may contribute to its unique biological activity. The presence of multiple nitrogen atoms in the structure indicates potential interactions with biological targets, such as enzymes and receptors, which are crucial for drug efficacy.
In recent years, there has been growing interest in the development of novel compounds that target neurological disorders. The piperidine moiety is known for its role in several central nervous system (CNS) drugs, while the pyrazole and pyrazine rings are frequently found in bioactive molecules. The combination of these structural elements in 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine makes it an attractive candidate for further exploration in this area.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The flexibility provided by the piperidine ring and the rigidity of the pyrazole and pyrazine rings allow for the creation of diverse analogs with tailored pharmacological properties. Researchers have been exploring various modifications to this core structure to enhance its binding affinity and selectivity towards specific biological targets. For instance, studies have shown that subtle changes in the substituents attached to the piperidine ring can significantly alter the compound's pharmacokinetic profile.
The oxy-methyl group in 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine serves as a key functional group that can participate in hydrogen bonding interactions with biological targets. This feature is particularly important for designing molecules that require precise spatial orientation to exert their therapeutic effects. Additionally, the presence of multiple chiral centers in the molecule allows for the synthesis of enantiomerically pure compounds, which can exhibit enhanced efficacy and reduced side effects compared to racemic mixtures.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and quantum mechanics simulations, scientists can identify potential binding sites and optimize the structure of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine for improved drug-like properties. These computational methods have been instrumental in accelerating the drug discovery process and reducing the time required to bring new therapeutics to market.
In addition to its potential applications in CNS disorders, 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine has shown promise in other therapeutic areas. For example, preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties due to its ability to modulate certain inflammatory pathways. The compound's unique structural features also make it a valuable tool for investigating mechanisms of action in various disease models.
The synthesis of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires multi-step synthetic routes that often involve advanced techniques such as transition metal catalysis and cross-coupling reactions. Despite these challenges, recent developments in synthetic methodology have made it increasingly feasible to produce this compound on a scalable basis.
The pharmacological evaluation of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine has revealed several interesting findings. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter signaling. These interactions suggest that the compound may have therapeutic potential for treating conditions such as depression, anxiety, and neurodegenerative diseases.
The future direction of research on 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine will likely focus on optimizing its pharmacological properties through structural modifications and exploring its efficacy in preclinical models. Additionally, researchers will investigate its potential mechanisms of action to better understand how it exerts its therapeutic effects. These efforts are expected to contribute valuable insights into the development of novel treatments for various diseases.
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